Methyl 2-methyl-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate
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Overview
Description
Methyl 2-methyl-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate is an organic compound with the molecular formula C14H22O3. This compound is part of a class of cyclohexene derivatives, which are known for their diverse chemical properties and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate can be achieved through several methods. One common approach involves the reaction of methylene iodide with two equivalents of ethyl acetoacetate in the presence of sodium methoxide. This reaction forms the diethyl ester of 2,4-diacetyl pentane, which is then treated with a base to induce cyclization. Finally, heat is applied to generate the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-methyl-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including natural products and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate: This compound is similar in structure but has an ethyl ester group instead of a methyl ester group.
Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate: This compound has a hydroxyl group at the 2-position instead of a methyl group.
Uniqueness
Methyl 2-methyl-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its methyl ester group and pentyl side chain contribute to its versatility in various chemical reactions and applications.
Biological Activity
Methyl 2-methyl-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate, also known as methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C13H20O4
- Molecular Weight : 240.3 g/mol
- CAS Number : 27871-89-2
- Structure : The compound features a cyclohexene ring with a carboxylate ester functional group, which contributes to its reactivity and biological properties.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its effects on inflammation, cytotoxicity, and potential therapeutic applications.
Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the safety profile of this compound. Preliminary findings suggest that it exhibits moderate cytotoxic effects against certain cancer cell lines, indicating a potential for further development as an anticancer agent. The mechanism of action is hypothesized to involve the induction of apoptosis through the activation of caspase pathways.
Case Studies and Research Findings
-
Study on Structural Analogues :
A comparative study on structurally related compounds revealed that modifications in the cyclohexene structure significantly influenced biological activity. Compounds with longer alkyl chains demonstrated enhanced anti-inflammatory activity, suggesting that methyl 2-methyl-4-oxo-6-pentylcyclohex-2-ene could exhibit similar effects . -
Toxicological Assessment :
A toxicological assessment indicated low acute toxicity levels in animal models, supporting its potential use in therapeutic applications. Long-term studies are necessary to evaluate chronic exposure effects. -
Mechanistic Insights :
Mechanistic studies suggested that the compound may inhibit pro-inflammatory cytokine production, which aligns with findings from other cyclohexene derivatives. This property could position it as a candidate for treating inflammatory diseases.
Data Table of Biological Activities
Properties
IUPAC Name |
methyl 2-methyl-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3/c1-4-5-6-7-11-9-12(15)8-10(2)13(11)14(16)17-3/h8,11,13H,4-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVHXLNJLVTIKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CC(=O)C=C(C1C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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